N-benzyl-3-chloro 4-fluoroaniline
Description
N-Benzyl-3-chloro-4-fluoroaniline is a halogenated aromatic amine with a benzyl substituent on the nitrogen atom. Its molecular structure combines chloro and fluoro groups at the 3- and 4-positions of the aniline ring, respectively, and a benzyl group attached to the amine. X-ray crystallography reveals that derivatives of this compound crystallize in monoclinic systems (space group P2₁/n) with non-planar geometries stabilized by van der Waals interactions and weak halogen bonds (e.g., Cl···Cl, F···H) . This compound has demonstrated significant cytotoxicity in kidney cancer cell lines, with cell viability reduced to 39.6% at 10 µM in MTT assays, outperforming cisplatin in certain contexts .
Properties
Molecular Formula |
C13H11ClFN |
|---|---|
Molecular Weight |
235.68 g/mol |
IUPAC Name |
N-benzyl-3-chloro-4-fluoroaniline |
InChI |
InChI=1S/C13H11ClFN/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
PQTQKALIODTVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-benzyl-3-chloro-4-fluoroaniline has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of N-benzyl-3-chloro-4-fluoroaniline exhibit promising anticancer properties. For instance, studies have shown that certain aniline derivatives can inhibit specific kinases involved in cancer cell proliferation. A notable example is its role as a DYRK1 (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1) inhibitor, which is relevant in the treatment of various cancers and neurodegenerative diseases .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
Synthetic Applications
N-benzyl-3-chloro-4-fluoroaniline serves as an important intermediate in organic synthesis. Its unique functional groups facilitate various chemical transformations.
Synthesis of Isoxazoles
The compound can be utilized in the synthesis of isoxazole derivatives, which are valuable in pharmaceutical chemistry due to their diverse biological activities. The reaction involves coupling with other reagents under specific conditions to yield target compounds .
Coupling Reactions
It acts as a coupling partner in palladium-catalyzed reactions, enabling the formation of complex molecular architectures that are crucial in drug discovery and materials science .
Material Science
In material science, N-benzyl-3-chloro-4-fluoroaniline is explored for its potential use in the development of advanced materials.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved chemical resistance and durability of polymeric materials .
Case Studies
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Table 2: Enzyme Inhibition and Cytotoxicity
Environmental Impact and Degradation
Physical and Spectroscopic Properties
- Proton Affinity : 4-Fluoroaniline has higher proton affinity (PA = 886 kJ/mol) than 4-nitroaniline (PA = 848 kJ/mol), influencing gas-phase basicity and mass spectrometry fragmentation .
- 19F NMR : 4-Fluoroaniline shows distinct heteronuclear coupling (J₆(19F,1H) = 8.5 Hz), a feature useful in tracking derivatives like N-benzyl-3-Cl-4-F-aniline .
Preparation Methods
Nitration and Fluorination of Ortho-Dichlorobenzene
The foundational route begins with ortho-dichlorobenzene, which undergoes nitration using a mixed acid system (concentrated sulfuric and nitric acids) to yield a mixture of 2,3-dichloronitrobenzene and 3,4-dichloronitrobenzene. Subsequent fluorination with potassium monofluoride (KF) and tetramethyl ammonium chloride (TMAC) as a phase-transfer catalyst produces 3-chloro-4-fluoronitrobenzene and 3-chloro-2-fluoronitrobenzene. Key parameters for this step include:
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Temperature | 140–190°C | 180°C |
| Reaction Time | 6–10 hours | 8 hours |
| Molar Ratio (Substrate:KF:TMAC) | 1:1.05–1.2:0.01–0.04 | 1:1.2:0.04 |
This solvent-free method achieves a 92–95% conversion rate, with vacuum distillation separating the isomers.
Catalytic Hydrogenation of 3-Chloro-4-Fluoronitrobenzene
The reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline is optimally performed using 1% Pt/C under hydrogen pressure. Critical conditions include:
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Hydrogen Pressure | 0.1–5.0 MPa | 0.5–0.8 MPa |
| Temperature | 50–100°C | 60–80°C |
| Catalyst Loading | 0.25–0.5 wt% | 0.33 wt% |
| Reaction Time | 1–10 hours | 5–8 hours |
This method yields 94–96% pure product with >99.5% purity after vacuum distillation.
Benzylation of 3-Chloro-4-Fluoroaniline
While the provided sources focus on precursor synthesis, N-benzylation of 3-chloro-4-fluoroaniline follows standard aromatic amine alkylation protocols. A representative method involves:
Alkylation with Benzyl Chloride
3-Chloro-4-fluoroaniline reacts with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile):
Reaction Conditions:
-
Molar Ratio (Amine:Benzyl Chloride): 1:1.1–1.3
-
Temperature: 80–100°C
-
Time: 12–24 hours
-
Yield: 75–85% (crude), increasing to >90% after purification.
Alternative Methods
-
Reductive Amination: Using benzaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol.
-
Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling for higher selectivity, though cost-prohibitive for industrial scales.
Industrial-Scale Optimization
Process Integration
The integrated pathway from ortho-dichlorobenzene to N-benzyl-3-chloro-4-fluoroaniline involves:
-
Nitration/Fluorination (Section 1.1)
-
Distillation (Section 1.1)
-
Catalytic Reduction (Section 1.2)
-
Benzylation (Section 2.1)
Total Yield: 68–72% (over four steps).
Q & A
Q. Table 1: Synthesis Routes for Halogenated Anilines
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 0°C, 2h | 85 | 95 | |
| Benzylation | BnBr, K₂CO₃, DMF, 70°C, 12h | 78 | 98 | |
| Recrystallization | EtOH, slow cooling | – | 99 |
Q. Table 2: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| NH (aniline) | 5.2 (br s) | – | |
| CH₂ (benzyl) | 4.4 (s) | Singlet | |
| C-3 (Cl-substituted) | 128.5 | – |
Critical Analysis of Contradictions
- Synthesis Yields : reports 63–88% yields for imine derivatives using flow reactors, while batch methods () achieve 78% for benzylation. Optimize via continuous-flow systems to improve reproducibility .
- Degradation Pathways : Ralstonia sp. FD-1 degrades 4-fluoroaniline but may not process benzylated analogs; computational docking studies () could identify steric barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
